molecular formula C18H29N5OS B6911111 N-[3-(4-ethylpiperazin-1-yl)-2-methylpropyl]-1,3-dimethylthieno[2,3-c]pyrazole-5-carboxamide

N-[3-(4-ethylpiperazin-1-yl)-2-methylpropyl]-1,3-dimethylthieno[2,3-c]pyrazole-5-carboxamide

Cat. No.: B6911111
M. Wt: 363.5 g/mol
InChI Key: PBGPIGIBYLLAKI-UHFFFAOYSA-N
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Description

N-[3-(4-ethylpiperazin-1-yl)-2-methylpropyl]-1,3-dimethylthieno[2,3-c]pyrazole-5-carboxamide is a complex organic compound that belongs to the class of thienopyrazoles

Properties

IUPAC Name

N-[3-(4-ethylpiperazin-1-yl)-2-methylpropyl]-1,3-dimethylthieno[2,3-c]pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N5OS/c1-5-22-6-8-23(9-7-22)12-13(2)11-19-17(24)16-10-15-14(3)20-21(4)18(15)25-16/h10,13H,5-9,11-12H2,1-4H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBGPIGIBYLLAKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC(C)CNC(=O)C2=CC3=C(S2)N(N=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-ethylpiperazin-1-yl)-2-methylpropyl]-1,3-dimethylthieno[2,3-c]pyrazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Thieno[2,3-c]pyrazole Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thieno[2,3-c]pyrazole ring.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where an appropriate piperazine derivative reacts with the thieno[2,3-c]pyrazole intermediate.

    Functional Group Modifications: Various functional groups are introduced or modified through reactions such as alkylation, acylation, or amination to achieve the final structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes:

    Scaling Up Reactions: Adjusting reaction conditions such as temperature, pressure, and solvent systems to accommodate larger quantities.

    Purification Techniques: Utilizing methods like crystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-ethylpiperazin-1-yl)-2-methylpropyl]-1,3-dimethylthieno[2,3-c]pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[3-(4-ethylpiperazin-1-yl)-2-methylpropyl]-1,3-dimethylthieno[2,3-c]pyrazole-5-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[3-(4-ethylpiperazin-1-yl)-2-methylpropyl]-1,3-dimethylthieno[2,3-c]pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. For example, the compound may inhibit the activity of a particular enzyme by binding to its active site, thereby blocking its function.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(4-methylpiperazin-1-yl)-2-methylpropyl]-1,3-dimethylthieno[2,3-c]pyrazole-5-carboxamide
  • N-[3-(4-ethylpiperazin-1-yl)-2-ethylpropyl]-1,3-dimethylthieno[2,3-c]pyrazole-5-carboxamide

Uniqueness

N-[3-(4-ethylpiperazin-1-yl)-2-methylpropyl]-1,3-dimethylthieno[2,3-c]pyrazole-5-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

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